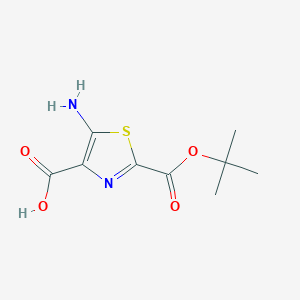

2-Boc-amino-4-thiazole carboxylic acid

CAS No.:

Cat. No.: VC13425111

Molecular Formula: C9H12N2O4S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4S |

|---|---|

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | 5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13) |

| Standard InChI Key | PLACCPBQGUANTG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 and 4. The Boc group () protects the amino functionality, while the carboxylic acid () enhances reactivity for further derivatization. Key structural features include:

-

IUPAC Name: 5-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid

-

SMILES:

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | 250–252°C | |

| Density | ||

| pKa | (predicted) | |

| LogP (Partition Coefficient) | 1.55 | |

| Solubility | Low in water; soluble in DMSO, DMF |

The Boc group confers stability against nucleophilic attack, while the carboxylic acid permits conjugation via amide or ester linkages. The compound’s crystalline nature and high melting point suggest strong intermolecular interactions, likely hydrogen bonding between the carboxylic acid and thiazole nitrogen .

Synthesis and Manufacturing

Chlorination-Cyclization Method (Patent CN102180842A)

A patented method involves a four-step, one-pot synthesis without intermediate isolation :

-

Chlorination: Methyl acrylate reacts with chlorine at −5–10°C to form 2,3-dichloro methyl propionate.

-

Alkaline Hydrolysis: NaOH treatment yields 2-chloroacrylic acid.

-

Thiourea Addition: Reaction with thiourea and HCl at 75–85°C forms a thiourea adduct.

-

Cyclization: pH adjustment to 7.0–7.5 with NH₃·H₂O induces cyclization, yielding the target compound.

This method achieves a 74.37% molar yield, emphasizing efficiency and reduced solvent use .

Boc Protection Strategy

An alternative approach starts with ethyl 2-amino-4-thiazole carboxylate:

-

Boc Protection: Di-tert-butyl dicarbonate () reacts with the amino group in acetonitrile with DMAP catalysis.

-

Ester Hydrolysis: NaOH-mediated hydrolysis converts the ester to carboxylic acid .

Applications in Pharmaceutical Development

Anticancer Agents

2-Boc-amino-4-thiazole carboxylic acid is a precursor in antitumor drug synthesis. Derivatives exhibit IC₅₀ values as low as 0.47 µM against MCF7 breast cancer cells . For example:

-

Compound 6m: IC₅₀ = 0.47 µM (MCF7), 1.1 µM (NCI-H1650 lung cancer) .

-

Dasatinib Analogues: Used in kinase inhibitors targeting chronic myelogenous leukemia .

Enzyme Inhibitors

Thiazole derivatives demonstrate xanthine oxidase (XO) inhibition, critical for treating hyperuricemia. Fluorinated and chlorinated analogues (e.g., 5b, 5c) show IC₅₀ values of 0.57 µM and 0.91 µM, respectively, surpassing allopurinol’s efficacy .

Biological and Pharmacological Activities

Antiviral and Antifungal Properties

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit:

-

Antiviral Activity: 80% inhibition of tobacco mosaic virus (TMV) at 100 µg/mL .

-

Fungicidal Efficacy: >50% inhibition against Botrytis cinerea and Rhizoctonia solani at 50 µg/mL .

| Hazard Statement | Risk Mitigation |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

Personal protective equipment (PPE) including gloves and goggles is mandatory. Storage at 2–8°C in airtight containers is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume